N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the piperidine ring can be formed via similar methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
- Pyrrolidine-2,5-diones
- Piperidine-4-carboxamides
- Pyrrolizines
Uniqueness
What sets N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-2-4-15(5-3-12)22-11-14(10-16(22)23)20-18(25)21-8-6-13(7-9-21)17(19)24/h2-5,13-14H,6-11H2,1H3,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVAMTPHDCVYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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